molecular formula C12H15NO4 B8331894 Ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate

Ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate

Cat. No. B8331894
M. Wt: 237.25 g/mol
InChI Key: MHHUXKYMQGCHOW-UHFFFAOYSA-N
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Patent
US04255428

Procedure details

A mixture of ethyl 3-(6-methoxy-3-pyridyl)propionate (32.74 g) and ethyl formate (17.22 g) was added dropwise over 1.5 hours to a stirred suspension of sodium hydride in oil (50%, 9.38 g) in 1,2-dimethoxyethane (50 ml) cooled to -2°, and allowed to stand overnight at room temperature. The mixture was poured on to ice and the mixture was extracted with ether (discarded), and the aqueous phase was adjusted to pH 5 with 2N sulphuric acid. An oil was precipitated and crystallised on standing to give ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate (25.9 g, 70%), m.p. 91.5-94°. A sample recrystallised from aqueous ethanol had m.p. 93-94°.
Quantity
32.74 g
Type
reactant
Reaction Step One
Quantity
17.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
9.38 g
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1.[CH:16](OCC)=[O:17].[H-].[Na+]>COCCOC>[CH:16]([CH:10]([CH2:9][C:6]1[CH:7]=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
32.74 g
Type
reactant
Smiles
COC1=CC=C(C=N1)CCC(=O)OCC
Name
Quantity
17.22 g
Type
reactant
Smiles
C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
9.38 g
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -2°
ADDITION
Type
ADDITION
Details
The mixture was poured on to ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (discarded)
CUSTOM
Type
CUSTOM
Details
An oil was precipitated
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C(C(=O)OCC)CC=1C=NC(=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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